2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide
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Overview
Description
2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly as potential pharmaceutical agents due to their complex structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, including the formation of the phthalazinone core and subsequent functionalization. Common reagents might include acylating agents, reducing agents, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydro-2H-pyran ring.
Reduction: Reduction reactions could target the carbonyl groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the phthalazinone core or the acetamide moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
Biologically, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
Industrially, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes, receptors, or other proteins, modulating their activity. This could involve binding to active sites, altering protein conformation, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone Derivatives: Compounds with similar phthalazinone cores.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring.
Uniqueness
What sets 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique combination of these functional groups, which could confer distinct biological activities or chemical reactivity compared to other compounds.
Properties
Molecular Formula |
C17H21N3O3 |
---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
2-(3-methyl-4-oxophthalazin-1-yl)-N-(oxan-4-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O3/c1-20-17(22)14-5-3-2-4-13(14)15(19-20)10-16(21)18-11-12-6-8-23-9-7-12/h2-5,12H,6-11H2,1H3,(H,18,21) |
InChI Key |
BEOBYSABDKYBPH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCC3CCOCC3 |
Origin of Product |
United States |
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